REACTION_CXSMILES
|
C([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][CH2:16][C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=O)[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.Cl>>[F:25][C:22]1[CH:21]=[CH:20][C:19]([CH2:17][CH2:16][CH2:15][CH:12]2[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]2)=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-(1-benzoyl 4-piperidyl) 1-(4-fluorophenyl) 1-propanone
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCC(CC1)CCC(=O)C1=CC=C(C=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CCCC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |